(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound (1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic carboxamide derivative featuring a nitrogen-containing azabicyclo[3.2.1]octane core, a 1,2,4-triazole moiety, and a 4-chlorobenzyl substituent. Its stereochemistry at the 1R and 5S positions is critical for its biological interactions, as the rigid bicyclic framework ensures precise spatial orientation for receptor binding. The 4-chlorobenzyl group enhances lipophilicity and influences pharmacokinetic properties, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-13-3-1-12(2-4-13)9-20-17(24)23-14-5-6-15(23)8-16(7-14)22-11-19-10-21-22/h1-4,10-11,14-16H,5-9H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJOSIWJKHNSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)Cl)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex bicyclic structure that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework and the presence of a triazole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C18H20ClN5O
- Molecular Weight : 363.84 g/mol
The biological activity of this compound is primarily linked to its interaction with α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are integral in various neurological processes and are implicated in conditions such as Alzheimer's disease and schizophrenia. The compound acts as an agonist at these receptors, enhancing neurotransmitter release and modulating synaptic plasticity.
1. Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties by promoting neuronal survival under stress conditions. In vitro studies have demonstrated that it can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.
2. Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory responses. It appears to inhibit the release of pro-inflammatory cytokines, thereby suggesting its utility in treating neuroinflammatory conditions.
3. Cognitive Enhancement
Studies have explored the cognitive-enhancing effects of the compound through its action on nAChRs. Animal models have indicated improved learning and memory performance following administration of the compound.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
In a study conducted by Zhang et al., the effects of (1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide were evaluated in a rat model of induced neurotoxicity. The results indicated significant reductions in neuronal death and improved behavioral outcomes compared to control groups. This suggests a promising avenue for therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be elucidated through comparisons with analogs featuring variations in the benzyl substituent, bicyclic core modifications, and triazole ring positioning. Below is a detailed analysis supported by a data table (Table 1) and key findings.
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural analogs.
Key Structural and Functional Comparisons
Benzyl Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzyl group (Cl) in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the 4-methoxybenzyl (OCH3) analog, which has higher polarity . Chlorine’s electron-withdrawing nature could also increase binding affinity to receptors like CB1, as seen in SR141716 analogs .
Bicyclic Core Modifications: Azabicyclo[3.2.1]octane Core: The rigid bicyclic structure is conserved across analogs, ensuring optimal spatial arrangement for receptor binding. Stereochemistry: The (1R,5S) configuration in the target compound is critical; analogs with differing stereochemistry (e.g., (1R,5S)-8-(2-fluoro-4-nitrophenyl) ) show reduced activity due to misalignment with receptor pockets .
Triazole Ring Role :
- The 1,2,4-triazole moiety is a common feature in analogs (e.g., ), facilitating hydrogen bonding and π-stacking. Replacement with pyridine (e.g., ) or thiophene rings (e.g., ) alters electronic properties and target selectivity .
Biological Activity Trends: Anti-Inflammatory/Pain Management: The 4-methoxybenzyl analog shows efficacy in these areas, likely due to methoxy’s balance of polarity and receptor interaction.
Research Methodologies
- Molecular Dynamics (MD) Simulations : Used to compare ligand-receptor stability (e.g., 100 ns simulations for 4-methoxybenzyl analog ).
- QSAR Models : Trained on triazole-containing analogs to predict bioactivity and optimize substituent effects .
- Synthetic Routes : Multi-step syntheses (e.g., ) highlight the importance of reaction optimization for yield and purity.
Preparation Methods
Robinson Annulation and Tropinone Formation
A classic approach involves the cyclization of succinaldehyde with acetonedicarboxylic acid in the presence of a primary amine, yielding tropinone. For the target compound, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1) is synthesized via N-Boc protection of nortropinone, achieving yields of 94.5% under optimized conditions (dichloromethane, triethylamine, 0°C).
Enol Triflate Intermediate Formation
The ketone at position 3 of the tropane core is activated for subsequent functionalization. Treatment of 1 with lithium bis(trimethylsilyl)amide (LDA) at -78°C generates the enolate, which reacts with N-phenylbis(trifluoromethanesulfonimide) to form tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (2) in 78–92% yield. This intermediate is critical for introducing the triazole group via cross-coupling.
Carboxamide Formation and N-(4-Chlorobenzyl) Substitution
The tert-butyl carbamate protecting group is cleaved to expose the secondary amine, which is subsequently functionalized as a carboxamide.
Deprotection and Carboxylic Acid Activation
Treatment of 4 with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (5). The free amine is then acylated using 4-chlorobenzyl isocyanate in the presence of Hünig’s base, forming the carboxamide (6) in 80–90% yield.
Reductive Amination Alternative
An alternative route involves reductive amination of 5 with 4-chlorobenzaldehyde. Employing sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature affords the target compound in 75% yield, though this method requires careful pH control to minimize over-reduction.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water. Key characterization data include:
Challenges and Optimization
- Stereochemical Integrity : Asymmetric hydrogenation and chiral auxiliaries are critical for maintaining the (1R,5S) configuration.
- Triazole Regioselectivity : Competitive formation of 1H-1,2,3-triazole isomers is suppressed by using bulky palladium ligands (e.g., XPhos).
- Carboxamide Hydrolysis : Acidic or basic conditions during workup must be avoided to prevent cleavage of the amide bond.
Q & A
Q. What are the key synthetic pathways for (1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Core scaffold construction : The azabicyclo[3.2.1]octane framework is built via cyclization reactions, often using palladium-catalyzed reductive cyclization or acid-catalyzed intramolecular cyclization (e.g., AlCl₃ for Friedel-Crafts alkylation) .
- Functionalization : The triazole ring is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the 4-chlorobenzyl group is added through nucleophilic substitution or reductive amination .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (using DMSO or acetonitrile) are critical for isolating high-purity product .
Q. Which functional groups in the compound are most critical for its biological activity?
- The 1,2,4-triazole ring facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) due to its nitrogen-rich structure .
- The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability and target engagement .
- The azabicyclo[3.2.1]octane scaffold imposes conformational rigidity, optimizing steric complementarity with binding pockets .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry, particularly for the azabicyclo core and triazole moiety .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions in crystal lattices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Triazole modifications : Replacing 1H-1,2,4-triazole with 1H-1,2,3-triazole or pyrazole alters hydrogen-bonding capacity and metabolic stability .
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhances target affinity but may reduce solubility .
- Scaffold diversification : Replacing azabicyclo[3.2.1]octane with azabicyclo[3.2.0]heptane reduces steric hindrance, potentially improving binding kinetics .
Q. What strategies mitigate low yields during the final coupling step of the synthesis?
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency for triazole introduction .
- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing transition states .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., triazole ring decomposition) .
Q. How does the compound's stability in pharmaceutical formulations impact preclinical studies?
- Excipient compatibility : Stability tests with lactose, microcrystalline cellulose, and magnesium stearate reveal no degradation under accelerated conditions (40°C/75% RH for 6 months) .
- pH-dependent degradation : The compound remains stable at pH 4–7 but undergoes hydrolysis in alkaline conditions (pH > 8), necessitating buffered formulations .
Q. What computational methods predict the compound's binding mode to therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with cytochrome P450 enzymes or bacterial targets (e.g., Mycobacterium tuberculosis enoyl reductase) .
- MD simulations : GROMACS or AMBER simulations assess binding stability over 100-ns trajectories, identifying key residues for mutagenesis studies .
Q. How do pharmacokinetic properties influence in vivo efficacy?
- Microsomal stability : Mouse liver microsome assays (37°C, NADPH cofactor) show moderate metabolic clearance (t₁/₂ = 45 min), suggesting CYP3A4/2D6 involvement .
- Plasma protein binding : >90% binding to albumin reduces free drug concentration, requiring dose adjustments in animal models .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Azabicyclo scaffold formation | Pd(OAc)₂, HCO₂H, 80°C, 12 h | 65 | |
| 2 | Triazole introduction | CuI, sodium ascorbate, RT, 24 h | 78 | |
| 3 | 4-Chlorobenzyl coupling | K₂CO₃, DMF, 60°C, 6 h | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
